Patent

US06423251B1

Procedure details

Two-three heated moles of ammonia to one mol of heated carbon dioxide, heated at 160 to 210 degree C. is forced through a reactor which has an aqueous solution or oil-water slurry of ammonia and carbon dioxide which is being circulated at 160° to 210° C. and under 2-6000 psi to form ammonium carbamate which when heated lose 1 mol of water thereby producing an aqueous urea. The aqueous urea contains small amounts of ammonia, ammonium carbonate and biuret. The aqueous urea is concentrated and the urea crystalizes out. The urea may be heated to above the boiling point of urea to produce biuret or cyanuric acid and cyamelide. When urea is heated with a small amount of water it condensates to for a partially hydrolyzed urea condensate.

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]([NH2:4])=[O:3].[NH3:5].[C:6](=[O:9])([O-])[O-:7].[NH4+].[NH4+].[NH2:12][C:13]([NH:15][C:16]([NH2:18])=[O:17])=[O:14]>>[NH2:12][C:13]([NH:15][C:16]([NH2:18])=[O:17])=[O:14].[NH:1]1[C:16](=[O:17])[NH:15][C:13](=[O:14])[NH:4][C:2]1=[O:3].[C:13]1([O:3][C:2](=[NH:4])[O:9][C:6](=[NH:5])[O:7]1)=[NH:12] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

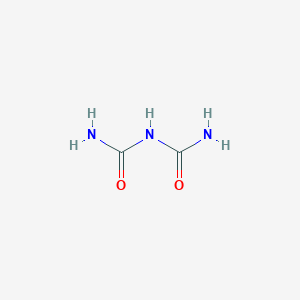

NC(=O)N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[NH4+].[NH4+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)NC(=O)N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The aqueous urea is concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the urea crystalizes out

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The urea may be heated to above the boiling point of urea

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(=O)NC(=O)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(=O)NC(=O)NC1=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=N)OC(=N)OC(=N)O1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06423251B1

Procedure details

Two-three heated moles of ammonia to one mol of heated carbon dioxide, heated at 160 to 210 degree C. is forced through a reactor which has an aqueous solution or oil-water slurry of ammonia and carbon dioxide which is being circulated at 160° to 210° C. and under 2-6000 psi to form ammonium carbamate which when heated lose 1 mol of water thereby producing an aqueous urea. The aqueous urea contains small amounts of ammonia, ammonium carbonate and biuret. The aqueous urea is concentrated and the urea crystalizes out. The urea may be heated to above the boiling point of urea to produce biuret or cyanuric acid and cyamelide. When urea is heated with a small amount of water it condensates to for a partially hydrolyzed urea condensate.

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]([NH2:4])=[O:3].[NH3:5].[C:6](=[O:9])([O-])[O-:7].[NH4+].[NH4+].[NH2:12][C:13]([NH:15][C:16]([NH2:18])=[O:17])=[O:14]>>[NH2:12][C:13]([NH:15][C:16]([NH2:18])=[O:17])=[O:14].[NH:1]1[C:16](=[O:17])[NH:15][C:13](=[O:14])[NH:4][C:2]1=[O:3].[C:13]1([O:3][C:2](=[NH:4])[O:9][C:6](=[NH:5])[O:7]1)=[NH:12] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[NH4+].[NH4+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)NC(=O)N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The aqueous urea is concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the urea crystalizes out

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The urea may be heated to above the boiling point of urea

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(=O)NC(=O)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(=O)NC(=O)NC1=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=N)OC(=N)OC(=N)O1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |